molecular formula C14H14ClN3OS B5049270 N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide CAS No. 6198-82-9

N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide

Cat. No.: B5049270
CAS No.: 6198-82-9
M. Wt: 307.8 g/mol
InChI Key: VSMWDSFRFPGKEZ-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide is a chemical compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a chlorine atom and a butanamide group linked through a sulfanyl bridge

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-2-11(20-13-5-3-4-8-16-13)14(19)18-12-7-6-10(15)9-17-12/h3-9,11H,2H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSMWDSFRFPGKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=NC=C(C=C1)Cl)SC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00387449
Record name N-(5-Chloropyridin-2-yl)-2-[(pyridin-2-yl)sulfanyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6198-82-9
Record name N-(5-Chloropyridin-2-yl)-2-[(pyridin-2-yl)sulfanyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00387449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide typically involves the reaction of 5-chloropyridine-2-thiol with 2-bromopyridine under basic conditions to form the sulfanyl linkage. This intermediate is then reacted with butanoyl chloride in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process may involve crystallization or chromatography techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted pyridine derivatives. These products can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(5-chloropyridin-2-yl)-2-pyridin-2-ylsulfanylbutanamide is unique due to its specific combination of a sulfanyl bridge and a butanamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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